molecular formula C23H30N2O3S2 B11341875 N-[2-(benzylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(benzylsulfanyl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341875
M. Wt: 446.6 g/mol
InChI Key: HYWNYRIORFPTDU-UHFFFAOYSA-N
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Description

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzylsulfanyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, while the methanesulfonyl group is added via sulfonylation. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H30N2O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S2/c1-19-7-5-6-10-22(19)18-30(27,28)25-14-11-21(12-15-25)23(26)24-13-16-29-17-20-8-3-2-4-9-20/h2-10,21H,11-18H2,1H3,(H,24,26)

InChI Key

HYWNYRIORFPTDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCSCC3=CC=CC=C3

Origin of Product

United States

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